
1-(1-Aminobutyl)adamantane hydrochloride
Übersicht
Beschreibung
1-(1-Aminobutyl)adamantane hydrochloride, also known as Memantine, is an adamantane derivative that has gained significant attention for its potential therapeutic effects on neurological disorders. It has a molecular formula of C14H26ClN and a molecular weight of 243.81 g/mol .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A two-step procedure for the synthesis of this compound from 1-bromoadamantane and formamide via N-(1-adamantyl)-formamide in two steps with an overall yield of 88% was reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tricyclic cage compound of C14H26ClN . The asymmetric unit of the studied compound consists of one Adamantane-1-ammonium cation, one water, and one picrate anion with two disordered nitro groups .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are characterized by their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its high lipophilicity and stability . It has a molecular weight of 243.81 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
A key area of research is the synthesis of memantine hydrochloride. Madhra et al. (2007) developed a short and practical method for its synthesis, starting from 1,3-Dimethyl-adamantane. This method involves the use of tertiary butyl alcohol under Ritter conditions to produce 1-acetamido-3,5-dimethyl-adamantane, which is then hydrolyzed to yield memantine hydrochloride (Madhra, Sharma, & Khanduri, 2007).
Antifungal Applications
Research by Vrynchanu (2006) explored the antifungal activity of adamantane derivatives, specifically focusing on 4-(adamantyl-1)-1-(1-aminobutyl) benzene. This compound exhibited therapeutic effects in models of generalized candidiasis and promoted significant survival rates in laboratory animals, highlighting its potential in treating fungal infections (Vrynchanu, 2006).
Chemical Properties and Analysis
Della, Kasum, and Kirkbride (1987) provided insights into the NMR analysis of adamantane derivatives. Their work focused on the carbon-nitrogen coupling constants in these compounds, contributing to a better understanding of their chemical properties (Della, Kasum, & Kirkbride, 1987).
Potential in Treating Neurological Disorders
A study by Kornhuber et al. (1991) examined the effects of 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel, suggesting their potential role in treating neurological disorders like Parkinson's disease. This research provided evidence of the pharmacological effects of adamantane derivatives through interactions with the NMDA-receptor (Kornhuber, Bormann, Hübers, Rusche, & Riederer, 1991).
Synthesis of Adamantane Derivatives
The synthesis and study of adamantane derivatives have been an ongoing research topic. Various methods have been developed for synthesizing these compounds, contributing to the broad spectrum of their pharmacological activity. For instance, Novakov et al. (1996) focused on the synthesis and psychotropic activity of adamantane diamines (Novakov, Petrov, Orlinson, Grigor’ev, Ozerov, & Kuznechikov, 1996).
Wirkmechanismus
Target of Action
The primary target of 1-(1-Aminobutyl)adamantane hydrochloride, also known as Amantadine, is the NMDA (N-methyl-D-aspartate) receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
Amantadine interacts with its targets by blocking the NMDA receptors . This blocking action inhibits the activity of the receptors, leading to an increase in dopamine release in the brain .
Biochemical Pathways
The blocking of NMDA receptors by Amantadine affects the glutamatergic signaling pathway . This leads to an increase in the synthesis and release of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior .
Pharmacokinetics
It’s known that the compound has a high therapeutic index, which suggests it has favorable bioavailability .
Result of Action
The result of Amantadine’s action is a reduction in symptoms of diseases like Parkinson’s . By increasing dopamine release, it helps to alleviate dyskinesia in Parkinson’s patients receiving levodopa . It’s also used to treat extrapyramidal side effects of medications .
Action Environment
The action, efficacy, and stability of Amantadine can be influenced by various environmental factors. It’s worth noting that the compound’s high therapeutic index suggests it maintains its efficacy across a range of conditions .
Safety and Hazards
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is a promising area of research .
Biochemische Analyse
Biochemical Properties
It is known that adamantane derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that adamantane derivatives can have significant effects on cellular processes
Molecular Mechanism
It is known that adamantane derivatives can interact with various biomolecules at the molecular level
Dosage Effects in Animal Models
It is known that adamantane derivatives can have significant effects at different dosages
Metabolic Pathways
It is known that adamantane derivatives can be involved in various metabolic pathways
Eigenschaften
IUPAC Name |
1-(1-adamantyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13H,2-9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHDIALVIBPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980659 | |
| Record name | 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63872-79-7 | |
| Record name | Adamantane, 1-(1-aminobutyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063872797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)
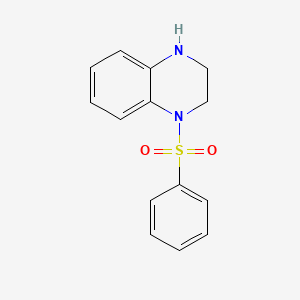
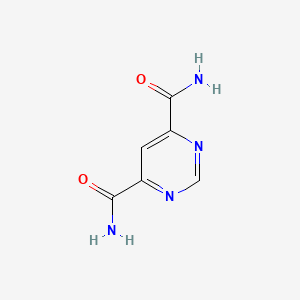

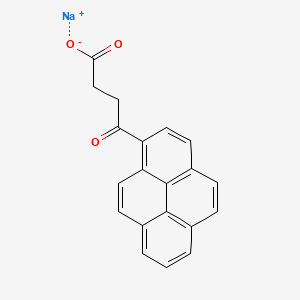
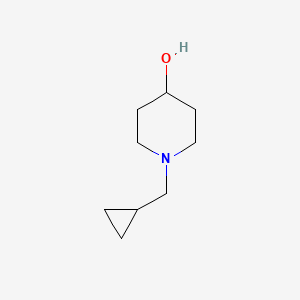
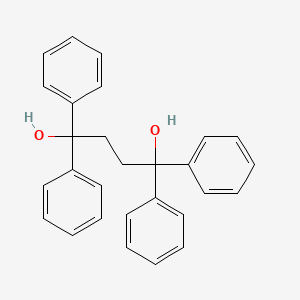
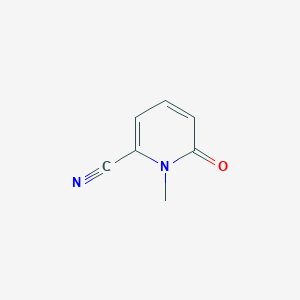
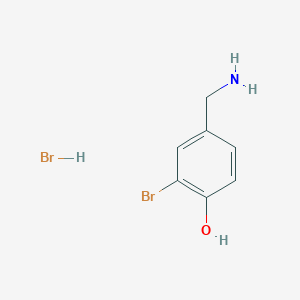
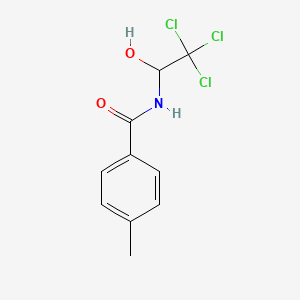

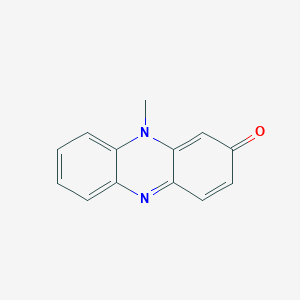
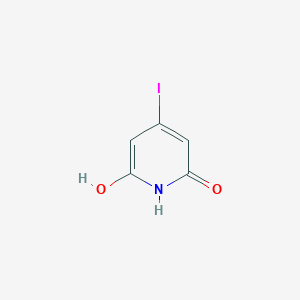
![Isoxazolo[5,4-b]pyridine, 4-chloro-3-methyl-](/img/structure/B3055249.png)